molecular formula C57H86N14O12S B12043348 Substance P (2-11)

Substance P (2-11)

Cat. No.: B12043348
M. Wt: 1191.4 g/mol
InChI Key: HGUMOPZYRIFNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P (2-11): is a fragment peptide derived from the larger neuropeptide, Substance P. Substance P is an undecapeptide, meaning it consists of eleven amino acids. It belongs to the tachykinin family of neuropeptides and is known for its role in pain perception and inflammatory processes . Substance P (2-11) retains some of the biological activities of the full-length peptide and is often used in research to study these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Substance P (2-11) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: While industrial production methods for Substance P (2-11) are not widely documented, the principles of large-scale peptide synthesis would apply. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: Substance P (2-11) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products:

Scientific Research Applications

Substance P (2-11) has a wide range of applications in scientific research:

Mechanism of Action

Substance P (2-11) exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and the release of calcium ions from intracellular stores. These events result in various cellular responses, such as the release of pro-inflammatory cytokines and the modulation of pain perception .

Comparison with Similar Compounds

Substance P (2-11) is part of the tachykinin family, which includes other neuropeptides such as:

  • Neurokinin A (NKA)
  • Neurokinin B (NKB)
  • Neuropeptide K (NPK)
  • Neuropeptide gamma

Uniqueness: Substance P (2-11) is unique due to its specific sequence and biological activities. While other tachykinins also bind to neurokinin receptors, Substance P (2-11) has distinct effects on pain perception and inflammation, making it a valuable tool in research .

Properties

IUPAC Name

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMOPZYRIFNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H86N14O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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